rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis
Description
The compound rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis, is an organic molecule known for its diverse applications in scientific research. This compound is characterized by its specific stereochemistry, which includes chiral centers. The racemic mixture is commonly used in research due to the complexity and cost of separating the enantiomers.
Properties
CAS No. |
2137032-54-1 |
|---|---|
Molecular Formula |
C9H20Cl2N2 |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis, involves multiple steps, typically starting with the cyclization of appropriate precursors. The process often includes:
Cyclization Reaction: : Formation of the cyclopentane ring fused with a pyrrolidine moiety.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride may be used to achieve the desired hydrogenation.
Amination: : Introduction of the amine group via nucleophilic substitution or reductive amination.
Salification: : Conversion to the dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound generally involve optimizing the above synthetic routes for scalability. This includes the use of flow chemistry and continuous processing techniques to maximize yield and minimize waste. Catalysis and efficient purification steps are crucial to maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
The compound rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis, can undergo various chemical reactions, including:
Oxidation: : Oxidation can be performed using reagents like potassium permanganate or osmium tetroxide.
Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction partners.
Hydrolysis: : Under acidic or basic conditions, the compound can be hydrolyzed to produce simpler molecules.
Reagents and Conditions
Oxidation: : Requires strong oxidizing agents and controlled conditions to avoid over-oxidation.
Reduction: : Conducted under inert atmosphere with anhydrous solvents to prevent unwanted side reactions.
Substitution: : Utilizes different nucleophiles or electrophiles based on desired products, often requiring temperature control and specific catalysts.
Major Products
Oxidation: : Produces carboxylic acids, ketones, or aldehydes.
Reduction: : Produces fully hydrogenated derivatives.
Substitution: : Leads to various substituted amine derivatives.
Hydrolysis: : Results in the formation of corresponding amines and acids.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for the synthesis of complex molecules. Its specific stereochemistry makes it valuable in studying chiral catalysis and asymmetric synthesis.
Biology
The compound is studied for its biological activity, particularly in the modulation of receptor activity and enzyme inhibition. Its stereochemical properties are crucial in understanding structure-activity relationships.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It shows promise in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Industrial applications include its use as an intermediate in the synthesis of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites, leading to inhibition or modulation of biological activity. The precise mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine: : Lacks the dihydrochloride salt form.
rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine hydrochloride: : Monohydrochloride version with different solubility and stability.
rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine free base: : Lacks the ionic form, affecting its physical properties.
Uniqueness
The compound's unique stereochemistry and dihydrochloride form provide distinct physical and chemical properties that are beneficial for specific applications. Its dual chiral centers contribute to its versatility in both research and industrial contexts.
This covers a detailed look into rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis. Fascinating molecule with a lot of research potential!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
